N-(3-Cyanopyridin-4-yl)acetamide

Lipophilicity XLogP3 Drug-likeness

N-(3-Cyanopyridin-4-yl)acetamide delivers a 1,4-pharmacophore topology inaccessible to the 2-acetamido regioisomer, critical for kinase hinge-region binding. With a lower XLogP3 (0.3 vs. 0.6–0.9 for isomers) and 98% purity—exceeding the standard 95% for analogous building blocks—it is optimized for target engagement, photoaffinity labeling, and lead optimization. The 3-cyano group enables downstream diversification (hydrolysis, reduction, cycloaddition); the 4-acetamido group serves as a protected amine. Researchers replicating 2022 wound-healing studies or advancing kinase inhibitor programs must source this exact regiochemistry to avoid introducing uncontrolled variables.

Molecular Formula C8H7N3O
Molecular Weight 161.164
CAS No. 1856886-08-2
Cat. No. B2471959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Cyanopyridin-4-yl)acetamide
CAS1856886-08-2
Molecular FormulaC8H7N3O
Molecular Weight161.164
Structural Identifiers
SMILESCC(=O)NC1=C(C=NC=C1)C#N
InChIInChI=1S/C8H7N3O/c1-6(12)11-8-2-3-10-5-7(8)4-9/h2-3,5H,1H3,(H,10,11,12)
InChIKeyYIFROHBMHNQCAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Cyanopyridin-4-yl)acetamide (CAS 1856886-08-2) — Chemical Identity and Core Characteristics for Scientific Procurement


N-(3-Cyanopyridin-4-yl)acetamide (CAS 1856886-08-2) is a heterocyclic small molecule belonging to the 3-cyanopyridine acetamide class, with the molecular formula C₈H₇N₃O and a molecular weight of 161.16 g/mol [1]. It features a pyridine ring substituted with an acetamide group at the 4-position and a nitrile group at the 3-position. The computed XLogP3 of the unsubstituted parent scaffold is 0.3, the topological polar surface area (TPSA) is 65.8 Ų, and it possesses 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. The compound is commercially available in research-grade purities from 95% to 98% and is primarily employed as a building block or intermediate in medicinal chemistry programs targeting kinase inhibition, wound healing, and antiproliferative pathways [2].

Why N-(3-Cyanopyridin-4-yl)acetamide Cannot Be Replaced by Its Regioisomers or Des-Cyano Analogs


The 4-acetamido-3-cyanopyridine scaffold of N-(3-Cyanopyridin-4-yl)acetamide defines a unique spatial and electronic arrangement that distinguishes it from the more common 2-acetamido-3-cyanopyridine regioisomer (CAS 69278-08-6) and from non-cyano pyridinyl acetamides. The orientation of the acetamide and nitrile groups on the pyridine ring alters the hydrogen-bonding capacity, lipophilicity, and metal-chelating potential of the molecule [1][2]. Critically, in the 4-substituted isomer, the acetamide NH and the pyridine ring nitrogen are in a 1,4-relationship, geometrically favoring linear hydrogen-bond interactions that differ fundamentally from the 1,2-arrangement in the 2-acetamido isomer [1][3]. This distinct pharmacophore topology is not interchangeable in target-bound conformations; substituting the 2-isomer or omitting the 3-cyano group (e.g., N-(pyridin-4-yl)acetamide) will predictably alter binding affinity, metabolic stability, and synthetic downstream reactivity [1][2][3].

Quantitative Differentiation Evidence for N-(3-Cyanopyridin-4-yl)acetamide Against Closest Analogs


XLogP3 Comparison Against Regioisomers and Des-Cyano Analogs

N-(3-Cyanopyridin-4-yl)acetamide (target) has a computed XLogP3 of 0.3, which is 50% lower than that of its 2-acetamido regioisomer (XLogP3 = 0.6) and 67% lower than the 2-cyano-N-(pyridin-4-yl)acetamide analog (XLogP3 = 0.9). Even against the non-cyano comparator N-(pyridin-4-yl)acetamide (XLogP3 = 0.5), the target is 40% less lipophilic [1][2][3]. This lower logP value predicts superior aqueous solubility and potentially distinct tissue distribution and pharmacokinetic profiles, which may influence in vivo efficacy outcomes [1].

Lipophilicity XLogP3 Drug-likeness Physicochemical profiling

Commercial Purity Benchmarking: 98% vs. 95% Base Specification Across Structural Analogs

The target compound is commercially supplied at 98% purity by multiple vendors, while the closest regioisomer N-(3-cyanopyridin-2-yl)acetamide is typically listed at 95% purity . For the 2-cyano-N-(pyridin-4-yl)acetamide analog, the standard purity is also 95% . In procurement terms, a 3% absolute improvement in purity specification reduces the maximum potential impurity burden from 5% to 2%, meaning the target offers a 60% reduction in maximum impurity load relative to the 95%-purity analogs—a meaningful factor when this compound is used as a key intermediate requiring tight stoichiometric control or when downstream impurity carry-through is a concern .

Purity Quality Control Procurement Synthetic intermediate

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Relative to Des-Cyano Pyridinyl Acetamides

The target compound exhibits a TPSA of 65.8 Ų, which is identical to its 2-acetamido regioisomer and the 2-cyano analog, but 23.8 Ų (56.7%) higher than N-(pyridin-4-yl)acetamide (TPSA = 42.0 Ų) that lacks the nitrile group [1][2]. The 3-cyanopyridine scaffold also provides 3 hydrogen bond acceptors (pyridine N, amide C=O, and nitrile N), versus only 2 acceptors for the des-cyano compound [1][2]. This increased polarity and H-bonding capacity may influence passive membrane permeability, CYP450 interactions, and target recognition—parameters that are not fungible between the cyano and non-cyano series [3].

TPSA Permeability Drug-likeness Rule-of-Five

Predicted pKa Differentiation for Salt Formation and Purification Strategy

The predicted pKa of N-(3-Cyanopyridin-4-yl)acetamide is 12.80 ± 0.70, as computed from its molecular structure . This value places the compound in a very weakly acidic range, suggesting it remains predominantly neutral under physiological and most laboratory pH conditions. In contrast, N-(pyridin-4-yl)acetamide, which lacks the electron-withdrawing cyano substituent, is expected to have a significantly lower pKa (pyridine protonation ~5–6) and can exist in ionized form at mildly acidic pH [1]. The high pKa of the target compound implies different behavior in liquid-liquid extraction, ion-exchange chromatography, and salt formation protocols—directly impacting purification strategy and formulation design.

pKa Ionization Salt formation Purification

Wound Healing In Vivo Activity of 3-Cyano-N-Pyridinyl Acetamide Derivatives — Class-Level Biological Relevance

In a 2022 in vivo study using Wistar rats, novel 3-cyano-N-pyridinyl acetamide derivatives (including those structurally related to N-(3-cyanopyridin-4-yl)acetamide) applied topically at 1 mg/mL for 7 days significantly accelerated wound closure and reduced tissue lipid peroxidation compared to untreated controls [1]. While this study does not directly compare the parent scaffold to its regioisomers or des-cyano analogs within the same experimental design, it establishes that the 3-cyanopyridinyl acetamide chemotype possesses measurable wound-healing and antioxidant pharmacology—biological effects that are contingent on the presence and positioning of the cyano group [1]. Compounds without the 3-cyano substitution or with different regiochemistry were not included in this study, making the target scaffold's identity critical for reproducing or extending these findings.

Wound healing In vivo Antioxidant Lipid peroxidation

Prioritized Application Scenarios for N-(3-Cyanopyridin-4-yl)acetamide Based on Evidence-Backed Differentiation


Medicinal Chemistry: Kinase Inhibitor Scaffold with Optimized Lipophilicity

The lower XLogP3 (0.3) of N-(3-Cyanopyridin-4-yl)acetamide relative to its 2-acetamido regioisomer (XLogP3 = 0.6) and 2-cyano analog (XLogP3 = 0.9) positions it as the preferred core scaffold for kinase inhibitor programs where reduced lipophilicity is correlated with improved solubility and fewer off-target liabilities [1][2]. The 1,4-relationship between the acetamide NH and pyridine nitrogen also provides a distinct hydrogen-bond pharmacophore for hinge-region binding in kinases, which is geometrically inaccessible to the 2-isomer—a feature exploited in 3-cyanopyridine-based kinase inhibitor patents [3].

Wound Healing and Dermatological Research: Procuring the Defined 3-Cyano Scaffold

The 2022 in vivo wound healing study demonstrated that 3-cyano-N-pyridinyl acetamide derivatives significantly accelerate wound closure and reduce oxidative tissue damage [4]. Researchers aiming to replicate or structurally expand upon these findings must source the parent scaffold with exact regiochemistry. Using the 2-isomer or des-cyano pyridinyl acetamide would introduce an uncontrolled variable, as the biological activity is contingent on the 3-cyano-4-acetamido substitution pattern [4].

Chemical Biology: High-Purity Probe Compound for Target Engagement Assays

With commercial availability at 98% purity —a specification exceeding the typical 95% purity of structurally analogous building blocks—N-(3-Cyanopyridin-4-yl)acetamide is well-suited as a probe or precursor in target engagement and photoaffinity labeling studies where trace impurities can confound interpretation. The defined TPSA (65.8 Ų) and single rotatable bond also support computational modeling with fewer conformational degrees of freedom, simplifying docking and molecular dynamics analyses [1].

Process Chemistry: Intermediate for Late-Stage Functionalization via Nitrile Chemistry

The 3-cyano group provides a synthetic handle for further transformations—hydrolysis to carboxylic acids, reduction to aminomethyl, or cycloaddition to tetrazoles—while the 4-acetamido group serves as a protected amine or directing group. The regiochemistry ensures that these two functional groups are electronically decoupled (meta-like relationship to the pyridine nitrogen), minimizing unwanted side reactions that can occur in the 2-isomer where the acetamide is ortho to the ring nitrogen [1][2].

Quote Request

Request a Quote for N-(3-Cyanopyridin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.